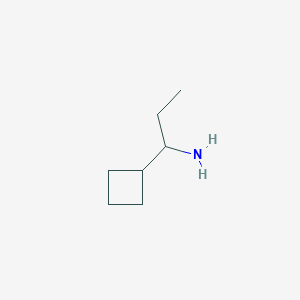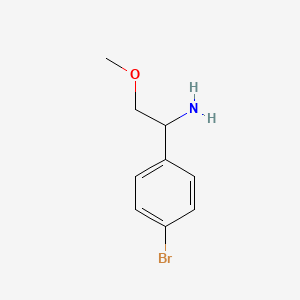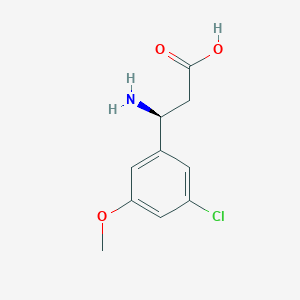
sitafloxacin isomer I(SSR)
Vue d'ensemble
Description
Sitafloxacin isomer I(SSR) is a useful research compound. Its molecular formula is C19H18ClF2N3O3 and its molecular weight is 409.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality sitafloxacin isomer I(SSR) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about sitafloxacin isomer I(SSR) including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Sitafloxacin isomer I(SSR) is a fluoroquinolone antibiotic . The primary targets of sitafloxacin appear to be topoisomerase IV in Staphylococcus aureus and DNA gyrase in Escherichia coli . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
Sitafloxacin interacts with its targets by inhibiting the DNA supercoiling activity of topoisomerase IV and DNA gyrase, thereby preventing DNA replication and transcription . This leads to the death of the bacteria, effectively treating the infection .
Biochemical Pathways
It is known that the drug interferes with the function of dna gyrase and topoisomerase iv, which are key enzymes in the dna replication pathway . This interference disrupts the bacterial cell’s ability to replicate its DNA, leading to cell death .
Pharmacokinetics
Sitafloxacin, in general, is known to produce high urine concentrations due to primarily renal excretion . More research is needed to fully understand the ADME properties of sitafloxacin isomer I(SSR) and their impact on bioavailability.
Result of Action
Sitafloxacin isomer I(SSR) has been shown to be effective against a broad range of Gram-positive and -negative bacteria, including anaerobic bacteria . The clinical response rate of sitafloxacin in the treatment of acute bacterial infections was found to be 94.6%, which was noninferior to that of the comparator . The microbiological response of sitafloxacin was 82.0%, which was noninferior to that of the comparator .
Action Environment
The efficacy of sitafloxacin isomer I(SSR) can be influenced by various environmental factors. For instance, the presence of other medications can affect the absorption of sitafloxacin, potentially decreasing its efficacy . Additionally, the specific strain of bacteria and its resistance profile can also impact the effectiveness of the drug . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of sitafloxacin isomer I(SSR).
Analyse Biochimique
Biochemical Properties
Sitafloxacin Isomer I(SSR) works by inhibiting the activity of bacterial DNA gyrase and topoisomerase IV . Even for strains with mutations in the quinolone resistance-determining region (QRDR), Sitafloxacin Isomer I(SSR) still has potent inhibitory activity on the gyrase and topoisomerase IV . This makes Sitafloxacin Isomer I(SSR) relatively more active against strains resistant to other quinolones .
Cellular Effects
Sitafloxacin Isomer I(SSR) has been found to be highly active against gram-positive isolates . It has been shown to inhibit a significant percentage of methicillin-resistant Staphylococcus aureus (MRSA) strains and methicillin-resistant coagulase-negative Staphylococcus (MRCNS) strains . It is also potent against ciprofloxacin-susceptible Escherichia coli and Klebsiella pneumoniae .
Molecular Mechanism
The molecular mechanism of action of Sitafloxacin Isomer I(SSR) involves the inhibition of bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, and their inhibition leads to the prevention of bacterial proliferation .
Temporal Effects in Laboratory Settings
It is known that Sitafloxacin Isomer I(SSR) has a high bioavailability and its serum concentration increases in a dose-proportional manner .
Dosage Effects in Animal Models
It is known that Sitafloxacin Isomer I(SSR) is noninferior to other commonly used antibiotics with respect to both clinical and microbiological response rates in patients with an acute bacterial infection, including complicated urinary tract infection (cUTI)/acute pyelonephritis (APN) and pneumonia .
Metabolic Pathways
It is known that Sitafloxacin Isomer I(SSR) is a fluoroquinolone, a class of antibiotics that are generally metabolized in the liver by the cytochrome P450 system .
Transport and Distribution
It is known that Sitafloxacin Isomer I(SSR) is rapidly absorbed after oral administration and has a high bioavailability .
Subcellular Localization
As a fluoroquinolone, Sitafloxacin Isomer I(SSR) is known to target bacterial DNA gyrase and topoisomerase IV, which are located in the bacterial cytoplasm .
Propriétés
IUPAC Name |
7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1S,2R)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF2N3O3/c20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19/h3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28)/t10-,12+,13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUZDKCDAWUEGK-KGYLQXTDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC12CN(C[C@H]2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)[C@H]5C[C@H]5F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801101677 | |
| Record name | 7-[(7S)-7-Amino-5-azaspiro[2.4]hept-5-yl]-8-chloro-6-fluoro-1-[(1S,2R)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801101677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127254-11-9 | |
| Record name | 7-[(7S)-7-Amino-5-azaspiro[2.4]hept-5-yl]-8-chloro-6-fluoro-1-[(1S,2R)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127254-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-[(7S)-7-Amino-5-azaspiro[2.4]hept-5-yl]-8-chloro-6-fluoro-1-[(1S,2R)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801101677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![7-[(7r)-7-Amino-5-azaspiro[2.4]hept-5-yl]-8-chloro-6-fluoro-1-[(1s,2r)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid](/img/structure/B3228950.png)


![8-Amino-1-azaspiro[4.5]decan-2-one](/img/structure/B3228978.png)
